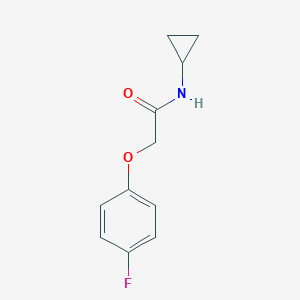![molecular formula C27H19Br2N5O B394079 5-AMINO-3-((Z)-1-CYANO-2-{3,5-DIBROMO-4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL)-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE](/img/structure/B394079.png)
5-AMINO-3-((Z)-1-CYANO-2-{3,5-DIBROMO-4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL)-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-AMINO-3-((Z)-1-CYANO-2-{3,5-DIBROMO-4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL)-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with various functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-((Z)-1-CYANO-2-{3,5-DIBROMO-4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL)-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms could streamline the production process and ensure consistency in the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-AMINO-3-((Z)-1-CYANO-2-{3,5-DIBROMO-4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL)-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism by which 5-AMINO-3-((Z)-1-CYANO-2-{3,5-DIBROMO-4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL)-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanism of action for this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-amino-3-(1-cyano-2-{3,5-dibromo-4-[(4-methylbenzyl)oxy]phenyl}vinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile: This compound has a similar structure but includes a hydroxyethyl group instead of a phenyl group.
4,5-dicyano-1,2,3-triazole:
Uniqueness
The uniqueness of 5-AMINO-3-((Z)-1-CYANO-2-{3,5-DIBROMO-4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL)-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE lies in its specific combination of functional groups and the resulting chemical properties. This makes it a versatile compound for use in diverse scientific research applications.
Propriétés
Formule moléculaire |
C27H19Br2N5O |
|---|---|
Poids moléculaire |
589.3g/mol |
Nom IUPAC |
5-amino-3-[(Z)-1-cyano-2-[3,5-dibromo-4-[(4-methylphenyl)methoxy]phenyl]ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C27H19Br2N5O/c1-17-7-9-18(10-8-17)16-35-26-23(28)12-19(13-24(26)29)11-20(14-30)25-22(15-31)27(32)34(33-25)21-5-3-2-4-6-21/h2-13H,16,32H2,1H3/b20-11+ |
Clé InChI |
WHXVFHJEKYUCRU-RGVLZGJSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)/C=C(\C#N)/C3=NN(C(=C3C#N)N)C4=CC=CC=C4)Br |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)Br |
SMILES canonique |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=C(C#N)C3=NN(C(=C3C#N)N)C4=CC=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393996.png)
![N,N-DIETHYL-4-{2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE](/img/structure/B393997.png)
![2-[(5-{4-chloro-2-nitrophenyl}-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393999.png)
![methyl 2-({[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B394002.png)
![2-[3-methoxy-4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394003.png)
![ethyl 3'-(4-bromophenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B394004.png)
![ETHYL (2E)-5-(4-CHLOROPHENYL)-2-[(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394007.png)
![(5E)-2-anilino-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B394008.png)
![BENZYL N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE](/img/structure/B394009.png)
![ethyl 2-(2-bromo-4,5-dimethoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394010.png)
![ethyl 3'-(4-methylphenyl)-2,4-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B394011.png)

![3'-(3-fluorophenyl)-1,3-dihydrospiro(2H-indole-3,2'-[1,3]thiazolidine)-2,4'-dione](/img/structure/B394014.png)

